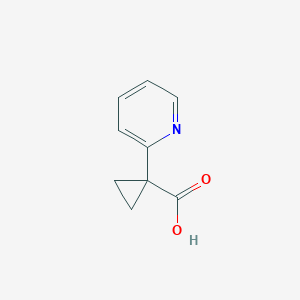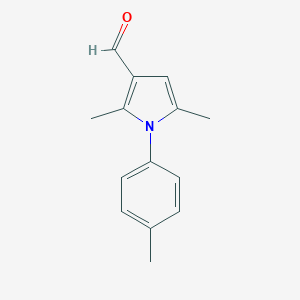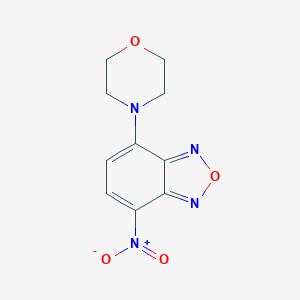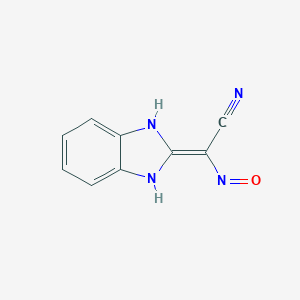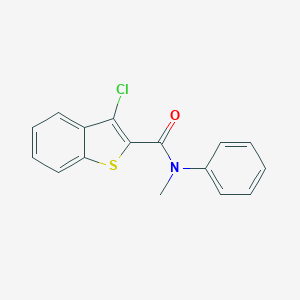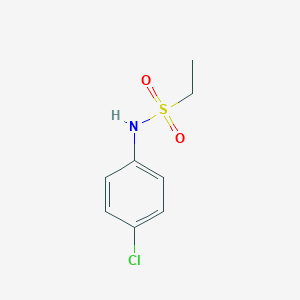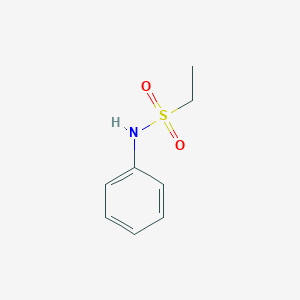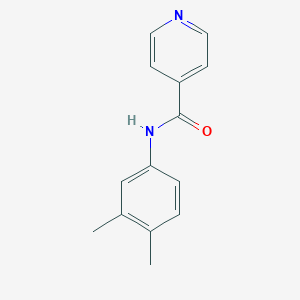![molecular formula C12H11NO4 B188388 [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate CAS No. 249277-70-1](/img/structure/B188388.png)
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate, also known as DPA, is a chemical compound that has been widely used in scientific research. It is a derivative of pyrrolidone, which is commonly found in many natural products and pharmaceuticals. DPA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological systems. In
Mécanisme D'action
The mechanism of action of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate is not fully understood, but it is believed to act on several different targets in the body. [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been found to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and glutamate decarboxylase. It has also been found to interact with several neurotransmitter receptors, including the dopamine and glutamate receptors. These interactions may contribute to [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate's therapeutic effects in various diseases.
Effets Biochimiques Et Physiologiques
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has also been found to increase the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. These effects may contribute to [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate's therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and few side effects. However, [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or cells. It also has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the use of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate in scientific research. One potential direction is the development of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another direction is the exploration of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate's effects on other neurotransmitter systems, such as the GABA system. Additionally, further research is needed to fully understand the mechanism of action of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate and its potential therapeutic effects.
Méthodes De Synthèse
The synthesis of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate involves the reaction of 4-(2,5-dioxopyrrolidin-1-yl)phenol with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been used to produce [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate in both small and large scales.
Applications De Recherche Scientifique
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been used in a variety of scientific research applications, including drug discovery, neuroscience, and cancer research. It has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has also been used to study neurotransmitter systems, such as the dopamine and glutamate systems, and their role in behavior and addiction. In cancer research, [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been found to inhibit the growth of certain cancer cells, making it a potential anti-cancer agent.
Propriétés
Numéro CAS |
249277-70-1 |
|---|---|
Nom du produit |
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate |
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C12H11NO4/c1-8(14)17-10-4-2-9(3-5-10)13-11(15)6-7-12(13)16/h2-5H,6-7H2,1H3 |
Clé InChI |
JDXLEIIPVDNEHV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



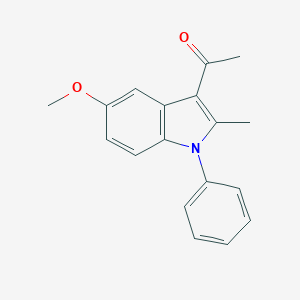
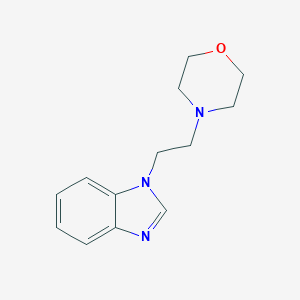
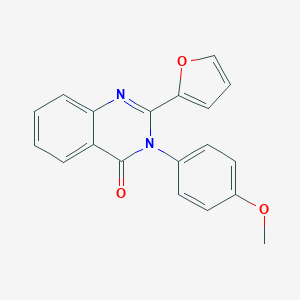
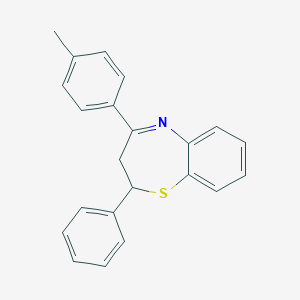
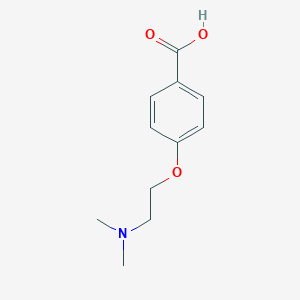
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
